molecular formula C20H18O4 B049173 Glabrene CAS No. 60008-03-9

Glabrene

Cat. No.: B049173
CAS No.: 60008-03-9
M. Wt: 322.4 g/mol
InChI Key: NGGYSPUAKQMTNP-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Glabrene, an isoflavonoid found in Glycyrrhiza glabra (licorice), primarily targets the estrogen receptors and the human epidermal growth factor receptor 2 (Her2) . It shows estrogenic effects on breast, vascular, and bone tissue, hence acting as a phytoestrogen . It also acts as a tyrosinase inhibitor .

Mode of Action

This compound interacts with its targets in a competitive manner. It binds to the estrogen receptors and Her2 with a higher affinity, showing similar binding site characteristics as ATP and lapatinib, a known Her2 inhibitor . This competitive binding inhibits the normal function of these targets, leading to changes in cellular processes .

Biochemical Pathways

This compound’s interaction with estrogen receptors and Her2 affects several biochemical pathways. Its estrogenic activity influences pathways related to bone, vascular, and breast tissue health . As a tyrosinase inhibitor, it affects the melanogenesis pathway, potentially inhibiting the formation of melanin in melanocytes . When interacting with Her2, it may influence pathways related to cell proliferation and survival .

Result of Action

This compound’s action results in molecular and cellular effects that are tissue-specific. Its estrogenic activity can lead to effects on breast, vascular, and bone tissues . As a Her2 inhibitor, it may restrict the growth of Her2 overexpressed breast cancer cells . Its tyrosinase inhibitory activity suggests potential use as a skin-lightening agent by preventing melanin formation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the content of this compound in Glycyrrhiza glabra can vary based on environmental conditions, which may affect its bioactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glabrene typically involves the extraction of licorice root followed by purification processes. One common method is supercritical fluid extraction using cosolvent-modified supercritical carbon dioxide. This method involves optimizing parameters such as temperature (40–80°C) and pressure (10–50 MPa) to achieve high purity . The extracted product is then subjected to alcohol precipitation, filtration, and adsorption chromatography to further purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Glycyrrhiza glabra. The process includes steps such as extraction, concentration, drying, and purification. The use of supercritical fluid extraction with ethanol as a cosolvent is a preferred method due to its efficiency and environmental benefits . This method ensures a high yield and purity of this compound, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: Glabrene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives.

Scientific Research Applications

Glabrene has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

8-(7-hydroxy-2H-chromen-3-yl)-2,2-dimethylchromen-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-20(2)8-7-16-17(22)6-5-15(19(16)24-20)13-9-12-3-4-14(21)10-18(12)23-11-13/h3-10,21-22H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGYSPUAKQMTNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(C=CC(=C2O1)C3=CC4=C(C=C(C=C4)O)OC3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90208715
Record name 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

60008-03-9
Record name Glabrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60008-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glabrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',2'-Dimethyl-2H,2'H-(3,8')bi(1-benzopyranyl)-7,5'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90208715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLABRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6Y321Q75O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 203 °C
Record name Glabrene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary molecular targets of Glabrene?

A1: this compound has been shown to interact with various molecular targets, including:

  • Tyrosine kinases: this compound exhibits inhibitory activity against several tyrosine kinases, including human epidermal growth factor receptor 2 (Her2) [, ], fibroblast growth factor receptor 3 (FGFR3) [], ribosomal protein S6 kinase 1 (S6K1) [], Tyrosine-protein kinase Yes (YES1) [], and Lyn-kinase [].
  • Estrogen receptors (ERs): this compound demonstrates estrogen-like activity, interacting with both ERα and ERβ [, , , , , , , , , ].
  • Monoamine oxidase-A (MAO-A): this compound exhibits inhibitory activity against MAO-A, an enzyme involved in the breakdown of neurotransmitters like serotonin [, ].
  • Tyrosinase: this compound acts as a tyrosinase inhibitor, interfering with melanin biosynthesis [, , ].

Q2: How does this compound's interaction with Her2 affect downstream signaling?

A2: this compound competitively binds to the ATP-binding site of Her2, similar to the known inhibitor lapatinib []. This interaction prevents ATP binding and subsequent phosphorylation of tyrosine residues, inhibiting Her2 activation and downstream signaling pathways involved in cell proliferation and survival.

Q3: What are the implications of this compound's FGFR3 inhibition in cancer?

A3: this compound's suppression of FGFR3 expression in non-small cell lung cancer (NSCLC) cells leads to decreased proliferation, migration, and invasion, while promoting apoptosis []. This effect is mediated through the inhibition of ERK1/2 phosphorylation and suppression of epithelial-mesenchymal transition (EMT), processes crucial for cancer progression.

Q4: How does this compound's interaction with estrogen receptors impact bone health?

A4: this compound's estrogen-like activity through ER binding contributes to its bone-protective effects []. It upregulates the canonical Wnt/β‐catenin signaling pathway, promoting bone formation and preventing osteoporosis in ovariectomized rats [, ].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H20O4, and its molecular weight is 336.38 g/mol. [, ]

Q6: Are there any spectroscopic data available for this compound?

A6: Yes, spectroscopic data including 13C-NMR and NOE experiments have been used to revise the structure of this compound [].

Q7: What is known about the stability of this compound in various formulations?

A7: While specific stability data for this compound in various formulations is limited in the provided research, it has been incorporated into compositions intended for food and drink, drugs, quasi drugs, and cosmetics []. Further research is needed to fully understand its stability profile under different conditions and formulations.

Q8: Have computational methods been employed in this compound research?

A8: Yes, molecular docking studies have been extensively used to investigate this compound's interactions with various targets. These studies have predicted its binding affinities and revealed key interacting residues with targets like Her2 [], PPAR-γ [], CDK9 [], S6K1 [], YES1 [], and Lyn-kinase []. Additionally, molecular dynamics simulations have been used to assess the stability of this compound-target complexes [, , ].

Q9: How do structural modifications of this compound affect its activity?

A9: While comprehensive SAR studies are not presented in the provided research, the comparison between this compound and its analog, 2,4-dimethylglabridin, in terms of P450 enzyme inactivation suggests that structural modifications can significantly impact its pharmacological activity [].

Q10: Are there any in vivo studies demonstrating this compound's efficacy?

A10: Yes, this compound has shown promising efficacy in various animal models:

  • Osteoporosis: this compound administration prevented bone loss and improved bone mineral density in ovariectomized rats, serving as a potential treatment for postmenopausal osteoporosis [].
  • Non-small cell lung cancer (NSCLC): In mice implanted with NSCLC cells, this compound suppressed tumor growth and reduced tumor tissue proliferation, migration, and invasion [].

Q11: What is the known safety profile of this compound?

A11: While this compound generally exhibits a favorable safety profile in the reported studies, further investigations are needed to fully elucidate its potential toxicity, adverse effects, and long-term safety in humans.

Q12: What analytical techniques are employed for this compound characterization and quantification?

A12: Several analytical methods have been used to analyze this compound:

  • High-performance liquid chromatography (HPLC): HPLC coupled with various detectors, such as diode array detection (DAD) [, , ] and mass spectrometry (MS) [, ], allows for the separation, identification, and quantification of this compound in complex matrices like plant extracts.

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